4-Bromo-[1,2,3]triazolo[1,5-A]pyridine
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Overview
Description
4-Bromo-[1,2,3]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 4-position. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
For instance, 1,2,4-triazolo[1,5-A]pyridines have been found to inhibit the enzyme acetolactate synthase (AHAS), which plays a key role in the biosynthesis of branched-chain amino acids .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its ability to reach its targets in the body.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine may also have potential antitumor activity.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine with a suitable nitrile under oxidative conditions. For instance, the reaction between 2-aminopyridine and 4-bromobenzonitrile in the presence of a copper catalyst can yield the desired compound . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with azides or alkynes to form new heterocyclic structures.
Common Reagents and Conditions:
Copper Catalysts: Used in cyclization and substitution reactions.
Microwave Irradiation: Facilitates rapid and efficient synthesis.
Oxidizing Agents: Such as sodium hypochlorite or manganese dioxide for oxidative cyclization.
Major Products Formed:
Substituted Triazolopyridines: Resulting from nucleophilic substitution reactions.
Oxidized Derivatives: Formed through redox reactions.
Scientific Research Applications
4-Bromo-[1,2,3]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, cardiovascular disorders, and diabetes.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the design of light-emitting materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Sensors: Utilized in the development of molecular sensors for detecting metal ions and other analytes.
Comparison with Similar Compounds
4-Bromo-[1,2,3]triazolo[1,5-A]pyridine is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1,2,4-Triazolo[1,5-A]pyridine: Known for its use in medicinal chemistry and material science.
1,2,3-Triazolo[1,5-A]pyridine: Utilized in the synthesis of various heterocyclic compounds and as a precursor for diazo compounds.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with applications in drug development and material science.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the versatility and importance of triazolopyridines in scientific research.
Properties
IUPAC Name |
4-bromotriazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMZVBQKJGPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367827-91-5 |
Source
|
Record name | 4-bromo-[1,2,3]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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